Cas no 214958-32-4 (Ethyl 6-Iodoimidazo1,2-apyridine-2-carboxylate)
Ethyl 6-Iodoimidazo1,2-apyridine-2-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate
- ethyl 6-iodoH-imidazo[1,2-a]pyridine-2-carboxylate
- Ethyl 6-iodo-1H-imidazo[1,2-a]pyridine-2-carboxylate
- 6-IODO-IMIDAZO[1,2-A]PYRIDINE-2-CARBOXYLIC ACID ETHYL ESTER
- ethyl 6-iodo-5H-imidazo[2,1-b][1,3]oxazine-2-carboxylate
- PubChem17805
- Oprea1_858653
- TWJHSMVAYMQRTK-UHFFFAOYSA-N
- Ethyl 6-iodoimidazo[1,2-a]picolinate
- VP11548
- AB11550
- SY006865
- DB-
- IMIDAZO[1,2-A]PYRIDINE-2-CARBOXYLIC ACID, 6-IODO-, ETHYL ESTER
- FT-0646008
- 3R-0613
- CS-0084905
- W-206637
- SCHEMBL70705
- Ethyl 6-iodo-1H-imidazo[1,2-a]pyridine-2-carboxylate, AldrichCPR
- A849500
- DTXSID80394974
- ethyl 6-iodoimidazo[1,2-alpha]pyridine-2-carboxylate
- Ethyl 1,5-dihydro-6-iodoimidazo[1,2-a]pyridine-2-carboxylate
- 214958-32-4
- AKOS005070243
- MFCD02186151
- Ethyl6-iodoimidazo[1,2-a]pyridine-2-carboxylate
- S11645
- DB-028108
- Ethyl 6-Iodoimidazo1,2-apyridine-2-carboxylate
-
- MDL: MFCD02186151
- Inchi: 1S/C10H9IN2O2/c1-2-15-10(14)8-6-13-5-7(11)3-4-9(13)12-8/h3-6H,2H2,1H3
- InChI Key: TWJHSMVAYMQRTK-UHFFFAOYSA-N
- SMILES: IC1C=CC2=NC(C(=O)OCC)=CN2C=1
Computed Properties
- Exact Mass: 315.97100
- Monoisotopic Mass: 315.97088g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 250
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 43.6
- XLogP3: 3
Experimental Properties
- Melting Point: 177-179°
- PSA: 43.60000
- LogP: 2.11560
Ethyl 6-Iodoimidazo1,2-apyridine-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM151356-1g |
Ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate |
214958-32-4 | 95%+ | 1g |
$*** | 2023-03-31 | |
| Chemenu | CM151356-5g |
Ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate |
214958-32-4 | 95%+ | 5g |
$*** | 2023-03-31 | |
| Chemenu | CM151356-10g |
Ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate |
214958-32-4 | 95%+ | 10g |
$*** | 2023-03-31 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E899730-10g |
Ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate |
214958-32-4 | 98% | 10g |
2,794.50 | 2021-05-17 | |
| Matrix Scientific | 044207-500mg |
Ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate, >95% |
214958-32-4 | >95% | 500mg |
$244.00 | 2023-09-09 | |
| Matrix Scientific | 044207-1g |
Ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate, >95% |
214958-32-4 | >95% | 1g |
$304.00 | 2023-09-09 | |
| Matrix Scientific | 044207-5g |
Ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate, >95% |
214958-32-4 | >95% | 5g |
$698.00 | 2023-09-09 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TA277-1g |
Ethyl 6-Iodoimidazo1,2-apyridine-2-carboxylate |
214958-32-4 | 98% | 1g |
506.0CNY | 2021-08-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TA277-200mg |
Ethyl 6-Iodoimidazo1,2-apyridine-2-carboxylate |
214958-32-4 | 98% | 200mg |
143.0CNY | 2021-08-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TA277-5g |
Ethyl 6-Iodoimidazo1,2-apyridine-2-carboxylate |
214958-32-4 | 98% | 5g |
2373CNY | 2021-05-08 |
Ethyl 6-Iodoimidazo1,2-apyridine-2-carboxylate Suppliers
Ethyl 6-Iodoimidazo1,2-apyridine-2-carboxylate Related Literature
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Veluru Jagadeesh babu,Sesha Vempati RSC Adv., 2015,5, 66367-66375
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
Additional information on Ethyl 6-Iodoimidazo1,2-apyridine-2-carboxylate
Ethyl 6-Iodoimidazo1,2-apyridine-2-carboxylate (CAS No. 214958-32-4): A Key Intermediate in Modern Pharmaceutical Synthesis
Ethyl 6-Iodoimidazo1,2-apyridine-2-carboxylate (CAS No. 214958-32-4) is a highly versatile and significant intermediate in the realm of pharmaceutical synthesis. This compound, characterized by its unique structural framework, has garnered considerable attention in recent years due to its pivotal role in the development of novel therapeutic agents. The presence of both imidazole and pyridine rings in its molecular structure endows it with distinct chemical properties that make it an invaluable building block for medicinal chemists.
The compound's molecular structure consists of an imidazole ring fused with a pyridine ring, with an iodine substituent at the 6-position and a carboxylate ester group at the 2-position. This specific arrangement not only enhances its reactivity but also allows for diverse functionalization, making it a preferred choice for constructing complex pharmacophores. The ester group, in particular, provides a handle for further chemical modifications, enabling the synthesis of a wide array of derivatives with tailored biological activities.
In recent years, there has been a surge in research focusing on the development of small-molecule inhibitors targeting various biological pathways. Ethyl 6-Iodoimidazo1,2-apyridine-2-carboxylate has emerged as a crucial intermediate in this endeavor, particularly in the synthesis of inhibitors targeting kinases and other enzyme-driven diseases. Its structural features make it an excellent scaffold for designing molecules that can selectively interact with specific protein targets, thereby minimizing off-target effects and enhancing therapeutic efficacy.
One of the most compelling aspects of Ethyl 6-Iodoimidazo1,2-apyridine-2-carboxylate is its utility in cross-coupling reactions. The iodine atom at the 6-position facilitates palladium-catalyzed coupling reactions such as Suzuki-Miyaura and Stille couplings, which are widely used to construct biaryl and heteroaryl systems. These reactions are particularly valuable in drug discovery, as they allow for the rapid assembly of complex molecular architectures from simpler precursors. The carboxylate ester group also provides opportunities for further derivatization through hydrolysis or transesterification, expanding the compound's synthetic utility.
The pharmaceutical industry has increasingly recognized the importance of heterocyclic compounds in drug design. Heterocycles are known for their broad spectrum of biological activities and are integral to many successful drugs on the market. Ethyl 6-Iodoimidazo1,2-apyridine-2-carboxylate, with its fused imidazole-pyridine core, represents an excellent example of a heterocyclic scaffold that has shown promise in various therapeutic areas. Its ability to modulate biological pathways makes it a attractive candidate for further exploration in drug development.
Recent studies have highlighted the potential of Ethyl 6-Iodoimidazo1,2-apyridine-2-carboxylate in the development of antiviral and anticancer agents. The compound's structural features allow it to interact with viral enzymes and cancer-related proteins, inhibiting their function and thereby suppressing disease progression. For instance, derivatives of this compound have been investigated for their ability to inhibit kinases involved in cancer cell proliferation and survival. Additionally, there is growing interest in using such compounds to develop treatments for viral infections by targeting viral polymerases or other essential viral proteins.
The synthesis of Ethyl 6-Iodoimidazo1,2-apyridine-2-carboxylate itself is a testament to the advancements in synthetic organic chemistry. Modern synthetic routes have been optimized to produce this compound with high yield and purity, ensuring that it meets the stringent requirements of pharmaceutical applications. These synthetic strategies often involve multi-step processes that showcase the ingenuity and precision of contemporary chemical methodologies.
In conclusion, Ethyl 6-Iodoimidazo1,2-apyridine-2-carboxylate (CAS No. 214958-32-4) is a cornerstone intermediate in modern pharmaceutical synthesis. Its unique structural features and reactivity make it an indispensable tool for medicinal chemists seeking to develop novel therapeutic agents. As research continues to uncover new applications for this compound, its significance in drug discovery is only expected to grow.
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